molecular formula C17H16N2O2S2 B2792427 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1448064-89-8

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2792427
CAS RN: 1448064-89-8
M. Wt: 344.45
InChI Key: KHFURTWEZXLLNF-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

Thiazoles are synthesized by researchers who have developed compounds containing the thiazole ring with variable substituents as target structures . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For instance, compounds having para-substituted electron-withdrawing halogen groups, viz. chloro and bromo groups, at the phenyl ring showed better antifungal activity against C. albicans .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.

Analgesic Activity

Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This could make them useful in treating conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties, making them potentially useful in the fight against harmful microorganisms .

Antifungal Activity

Similarly, thiazole derivatives have been found to have antifungal properties . This could make them useful in treating fungal infections.

Antiviral Activity

Thiazole compounds have also been found to have antiviral properties . This could make them useful in the development of new antiviral medications.

Antitumor Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This could make them useful in the development of new cancer treatments.

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective properties . This could make them useful in the treatment of neurodegenerative diseases like Alzheimer’s or Parkinson’s.

Future Directions

Thiazoles continue to be an area of active research due to their wide range of biological activities . Future work may involve the synthesis of new thiazole derivatives and the exploration of their biological activities.

properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-22-12-8-6-11(7-9-12)14(20)10-18-16(21)17-19-13-4-2-3-5-15(13)23-17/h2-9,14,20H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFURTWEZXLLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-2-carboxamide

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